molecular formula C19H15N5O B6103247 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

Numéro de catalogue B6103247
Poids moléculaire: 329.4 g/mol
Clé InChI: VCZKMOAQDFHXKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol, also known as PD-166285, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD-166285 is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and has been shown to have anti-tumor activity in preclinical studies.

Mécanisme D'action

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a critical role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is commonly observed in many types of cancer and is associated with poor prognosis. This compound inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, this compound has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is its high potency and specificity for EGFR. This makes it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. However, one limitation of this compound is that it is not effective against all types of cancer. It has been shown to be most effective against cancers that overexpress or have mutations in EGFR.

Orientations Futures

1. Combination therapy: 2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been investigated in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects.
2. Development of new EGFR inhibitors: Although this compound is a potent inhibitor of EGFR, it has limitations in terms of its selectivity and efficacy. There is a need to develop new EGFR inhibitors that are more selective and effective.
3. Personalized medicine: The development of personalized cancer therapies that are tailored to the specific genetic profile of the patient is an area of active research. This compound may play a role in this approach by targeting tumors that have specific mutations in EGFR.
4. Investigation of other tyrosine kinases: this compound has been shown to inhibit the activity of other tyrosine kinases besides EGFR. Further investigation of these targets may lead to the development of new cancer therapies.
5. Investigation of other diseases: this compound has been investigated for its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Further research in these areas may lead to the development of new treatments.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Its high potency and specificity for EGFR make it an ideal tool for studying the role of EGFR in cancer biology and for developing new cancer therapies. Further research is needed to fully understand its mechanism of action and to develop more effective cancer therapies.

Méthodes De Synthèse

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol can be synthesized using a multi-step process that involves the reaction of 2-aminopyrimidine with 4-methyl-2-aminobenzonitrile to form 2-(4-methyl-2-quinazolinyl)amino)-4-aminopyrimidine. This intermediate is then reacted with phenyl isocyanate to form the final product, this compound.

Applications De Recherche Scientifique

2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been investigated as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and glioblastoma.

Propriétés

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-14-9-5-6-10-15(14)21-18(20-12)24-19-22-16(11-17(25)23-19)13-7-3-2-4-8-13/h2-11H,1H3,(H2,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKMOAQDFHXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.